2-(3-ethyl-6,7-dimethoxy-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(4-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(3-ethyl-6,7-dimethoxy-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C21H23N3O5 and its molecular weight is 397.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(3-ethyl-6,7-dimethoxy-2,4-dioxo-3,4-dihydro-1(2H)-quinazolinyl)-N-(4-methylphenyl)acetamide is 397.16377084 g/mol and the complexity rating of the compound is 619. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-(3-ethyl-6,7-dimethoxy-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(4-methylphenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its chemical properties, biological activities, and relevant case studies.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Weight | 383.4 g/mol |
Molecular Formula | C20H21N3O5 |
LogP | 2.6334 |
LogD | 2.6334 |
Polar Surface Area | 69.673 Ų |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 8 |
Anticancer Activity
Recent studies have indicated that derivatives of quinazoline compounds exhibit significant anticancer properties. Research has shown that compounds similar to this compound can induce apoptosis in cancer cells. For instance, cytotoxicity assays revealed that certain derivatives had IC50 values ranging from 294.32 µM to 383.5 µM against LoVo and HCT-116 colon cancer cell lines, indicating their potential as anticancer agents .
Antimicrobial Activity
The compound has also been tested for its antimicrobial properties. In vitro studies demonstrated that it possesses activity against various strains of bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values for some derivatives were reported to be effective against Gram-positive and Gram-negative bacteria, showcasing a broad spectrum of antimicrobial activity .
The biological activity of this compound can be attributed to several mechanisms:
- Induction of Apoptosis : The compound modulates apoptosis regulators such as Bax and Bcl-2, activating both intrinsic and extrinsic pathways through caspase activation .
- Inhibition of Key Enzymes : It has been suggested that the compound may inhibit enzymes such as COX-2 and LDHA, which are involved in cancer metabolism and inflammation .
Study on Anticancer Properties
A study published in Acta Poloniae Pharmaceutica investigated a series of quinazoline derivatives for their anticancer properties. The study utilized the MTT assay to evaluate cell viability post-treatment with the compounds. Results indicated significant cytotoxic effects on various cancer cell lines, with detailed dose-response curves illustrating the efficacy of these compounds .
Antimicrobial Efficacy Assessment
Another research effort focused on the antimicrobial activity of quinazoline derivatives against common pathogens. The study found that several derivatives exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values suggesting effective concentrations for clinical applications .
Eigenschaften
IUPAC Name |
2-(3-ethyl-6,7-dimethoxy-2,4-dioxoquinazolin-1-yl)-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5/c1-5-23-20(26)15-10-17(28-3)18(29-4)11-16(15)24(21(23)27)12-19(25)22-14-8-6-13(2)7-9-14/h6-11H,5,12H2,1-4H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCACRBSQXMJCPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC(=C(C=C2N(C1=O)CC(=O)NC3=CC=C(C=C3)C)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.